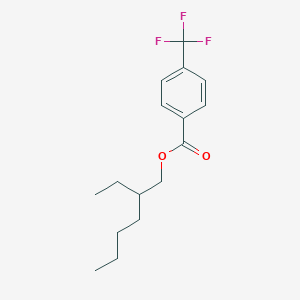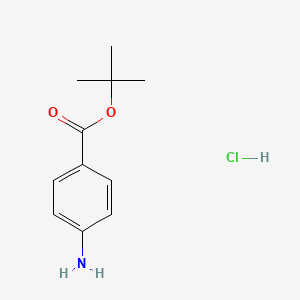
6-Fluoro-4-methoxy-biphenyl-3-carboxylic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-fluoro-4-methoxy-[1,1-biphenyl]-3-carboxylate is a biphenyl derivative that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound consists of two benzene rings linked at the [1,1’] position, with functional groups including a methoxy group, a fluoro group, and a carboxylate ester. Biphenyl derivatives are known for their versatility and are used in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing biphenyl derivatives, including Methyl 6-fluoro-4-methoxy-[1,1-biphenyl]-3-carboxylate, is the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For instance, the reaction of methyl 2-bromo-6-iodobenzoate with (4-methoxyphenyl)boronic acid in the presence of sodium carbonate, bis-triphenylphosphine palladium dichloride, and a mixture of water and tetrahydrofuran can yield the desired biphenyl compound .
Industrial Production Methods
Industrial production of biphenyl derivatives often involves scalable and efficient synthetic routes. The Suzuki–Miyaura coupling reaction is favored due to its mild reaction conditions and high functional group tolerance. Additionally, the use of environmentally benign organoboron reagents makes this method suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-fluoro-4-methoxy-[1,1-biphenyl]-3-carboxylate can undergo various chemical reactions, including:
Electrophilic Substitution: Similar to benzene, biphenyl derivatives can undergo electrophilic substitution reactions due to the presence of electron-donating and electron-withdrawing groups.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different functionalized derivatives.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex biphenyl structures.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated biphenyl derivatives, while oxidation can produce carboxylic acids or ketones.
Applications De Recherche Scientifique
Methyl 6-fluoro-4-methoxy-[1,1-biphenyl]-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Mécanisme D'action
The mechanism of action of Methyl 6-fluoro-4-methoxy-[1,1-biphenyl]-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the methoxy and fluoro groups can influence its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoro-4’-methoxy-1,1’-biphenyl: Similar structure but lacks the carboxylate ester group.
2-Fluoro-4-bromobiphenyl: Contains a bromine atom instead of a methoxy group.
Uniqueness
Methyl 6-fluoro-4-methoxy-[1,1-biphenyl]-3-carboxylate is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both electron-donating (methoxy) and electron-withdrawing (fluoro) groups can influence its reactivity and interactions with molecular targets.
Propriétés
Numéro CAS |
314298-23-2 |
|---|---|
Formule moléculaire |
C15H13FO3 |
Poids moléculaire |
260.26 g/mol |
Nom IUPAC |
methyl 4-fluoro-2-methoxy-5-phenylbenzoate |
InChI |
InChI=1S/C15H13FO3/c1-18-14-9-13(16)11(8-12(14)15(17)19-2)10-6-4-3-5-7-10/h3-9H,1-2H3 |
Clé InChI |
MRCLDOBIXNDRPL-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)F)C2=CC=CC=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,2-Dioxaborolane, 2-[2-fluoro-4-methoxy-6-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-](/img/structure/B13931451.png)

![2-Oxazolamine, 4,5-dihydro-5-[(2-methylphenoxy)methyl]-](/img/structure/B13931474.png)

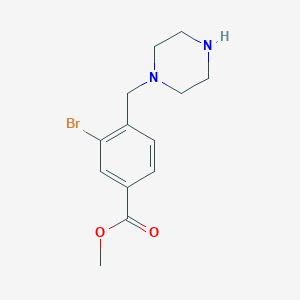

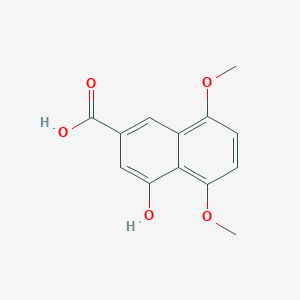


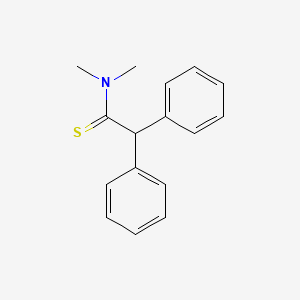
![1-Methyl-1H-pyrazolo[4,3-b]pyridin-5-amine](/img/structure/B13931520.png)
![Ethanone, 1-[4-(2-amino-2-methylpropyl)-1-piperazinyl]-](/img/structure/B13931523.png)
